2,6-Dimethyl-4'-morpholinomethyl benzophenone
Description
Molecular Structure and Composition
Chemical Formula and Molecular Weight
2,6-Dimethyl-4'-morpholinomethyl benzophenone (CAS No. 898770-11-1) has the chemical formula C₂₀H₂₃NO₂ and a molecular weight of 309.407 g/mol . Its molecular composition includes two aromatic rings (benzophenone core), a morpholinomethyl substituent, and two methyl groups.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₀H₂₃NO₂ | |
| Molecular Weight | 309.407 g/mol | |
| SMILES | O=C(C1=CC=C(CN2CCOCC2)C=C1)C3=CC=C(C)C=C3C | |
| InChI Key | ZTPHKFIUKTYFIE-UHFFFAOYSA-N |
Structural Elucidation and Confirmation
The compound’s structure is confirmed through spectroscopic and computational methods. The benzophenone core consists of two phenyl rings connected by a ketone group. The 4'-morpholinomethyl group (a morpholine ring attached via a methylene bridge) and 2,6-dimethyl groups on one phenyl ring define its substitution pattern.
Structural Features :
- Aromatic Rings : One phenyl ring bears 2,6-dimethyl substituents, while the other contains the morpholinomethyl group.
- Morpholine Moiety : A saturated six-membered ring with two oxygen and two nitrogen atoms.
- Ketone Group : Central to the benzophenone structure, enabling photochemical reactivity.
Benzophenone Core with Specific Substitution Pattern
The benzophenone core provides a conjugated system, essential for electronic interactions. The 4'-morpholinomethyl group introduces steric and electronic effects:
- Steric Effects : The morpholine ring and methylene bridge create spatial constraints.
- Electronic Effects : The electron-donating morpholine group may influence the ketone’s reactivity.
Spatial Configuration Analysis
The compound’s spatial arrangement is planar, with the benzophenone core adopting a conjugated structure. The 2,6-dimethyl groups on one phenyl ring create steric hindrance, potentially restricting rotation. Computational studies (e.g., DFT) would reveal bond angles and dihedral angles, but specific data are unavailable in the literature.
Physical Properties
State of Matter and Appearance
This compound is an off-white solid at room temperature. Its crystalline nature is inferred from purification methods involving recrystallization.
Solubility Profile in Various Solvents
While explicit solubility data are lacking, benzophenone derivatives typically exhibit:
- Moderate Solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Low Solubility in water due to hydrophobic aromatic rings.
- High Solubility in nonpolar solvents (e.g., toluene, dichloromethane).
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPHKFIUKTYFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642638 | |
| Record name | (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-11-1 | |
| Record name | (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and General Reaction Scheme
The synthesis of 2,6-Dimethyl-4'-morpholinomethyl benzophenone generally proceeds through the following key steps:
Step 1: Preparation of 2,6-dimethylbenzoyl chloride
Starting from 2,6-dimethylbenzoic acid, conversion to the corresponding acid chloride is achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. This step activates the acid for subsequent acylation reactions.Step 2: Formation of the benzophenone core
The acid chloride reacts with an appropriate phenyl derivative or organometallic reagent (e.g., phenylmagnesium bromide, a Grignard reagent) to form the benzophenone skeleton with methyl substitutions in place.Step 3: Introduction of the morpholinomethyl group at the 4' position
This is typically achieved by a nucleophilic substitution reaction where a chloromethyl or bromomethyl intermediate at the 4' position is reacted with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the acid formed and to facilitate the substitution.Step 4: Purification
The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acid chloride formation | 2,6-Dimethylbenzoic acid + SOCl₂ or oxalyl chloride, reflux | Dry solvent, inert atmosphere recommended |
| 2 | Benzophenone formation | Acid chloride + phenylmagnesium bromide (PhMgBr), ether solvent | Low temperature to control reactivity |
| 3 | Nucleophilic substitution | Benzophenone intermediate + morpholine + base (triethylamine), reflux or room temperature | Solvent: dichloromethane or similar aprotic solvent |
| 4 | Purification | Recrystallization from suitable solvents or column chromatography | Ensures removal of unreacted starting materials and by-products |
Industrial Production Considerations
- Scale-up involves maintaining reaction parameters such as temperature, reagent stoichiometry, and reaction time to ensure consistent product quality.
- Quality control includes monitoring purity by chromatographic and spectroscopic methods.
- Compliance with cGMP standards is essential for pharmaceutical or research-grade material.
- Use of continuous flow reactors can improve reaction efficiency and scalability, especially for the substitution step.
Research Findings and Optimization
- The substitution of the morpholinomethyl group is sensitive to reaction conditions; mild bases and controlled temperature favor higher yields and selectivity.
- Attempts to introduce the morpholinomethyl group via direct Mannich-type reactions on benzophenone derivatives have been less effective compared to halomethyl intermediates.
- Oxidation and reduction reactions on the benzophenone core can be performed post-synthesis to modify the compound further, but these are separate processes from the initial preparation.
Comparison with Related Compounds
| Compound | Key Differences in Preparation | Unique Challenges |
|---|---|---|
| 2,5-Dimethyl-4'-morpholinomethyl benzophenone | Similar synthetic route but different methyl substitution pattern | Positional isomerism requires careful regioselective control |
| 3'-Bromo-2-morpholinomethyl benzophenone | Bromination step post morpholinomethyl introduction | Requires selective bromination without overreaction |
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,6-dimethylbenzoyl chloride | 2,6-Dimethylbenzoic acid + SOCl₂, reflux | Acid chloride intermediate |
| 2 | Formation of benzophenone core | Acid chloride + PhMgBr, ether solvent | 2,6-Dimethylbenzophenone intermediate |
| 3 | Morpholinomethyl group introduction | Halomethyl intermediate + morpholine + base, reflux | This compound |
| 4 | Purification | Recrystallization or chromatography | Pure final compound |
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4’-morpholinomethyl benzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
2,6-Dimethyl-4’-morpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for initiating polymerization reactions under UV light.
Biology: Employed in the study of photoreactive compounds and their interactions with biological molecules.
Medicine: Investigated for its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-morpholinomethyl benzophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s effectiveness as a photoinitiator is attributed to its ability to absorb UV light and efficiently generate reactive species.
Comparison with Similar Compounds
Key Compounds for Comparison
2,6-Dichlorophenyl 4-chlorobenzoate (): Features chlorine substituents at the 2-, 6-, and 4'-positions.
Ethanone, 2,2-difluoro-1-(4-methoxyphenyl) (): A benzophenone-related compound with difluoro and methoxy substituents.
Substituent Effects on Properties
Key Observations:
- Chlorinated Derivatives : The chloro groups in 2,6-dichlorophenyl 4-chlorobenzoate confer strong antifungal activity but reduce solubility, limiting bioavailability .
- Morpholinomethyl Group: In the target compound, this substituent likely improves solubility and may facilitate interactions with biological targets (e.g., enzymes or membranes) via its amine functionality.
- Methyl vs.
Biological Activity
2,6-Dimethyl-4'-morpholinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 293.4 g/mol. The compound features a benzophenone structure, characterized by two benzene rings connected by a carbonyl group, with additional substitutions at the 2 and 6 positions by methyl groups and a morpholinomethyl group at the para position.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.4 g/mol |
| Functional Groups | Benzophenone, Morpholine |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that this compound can effectively inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces cytotoxic effects. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis .
The proposed mechanism of action involves the interaction of the morpholine moiety with specific proteins or enzymes within the cells. This interaction potentially inhibits key pathways involved in cell proliferation and survival. Additionally, the compound may act as a photosensitizer, enhancing its biological effects under light exposure .
Table 2: Biological Activity Overview
| Activity Type | Target Organisms/Cells | Observed Effects | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | Growth inhibition | 32 - 64 |
| Anticancer | MCF-7, HeLa | Cytotoxicity | - |
| Mechanism | Protein/Enzyme Interaction | Cell cycle disruption | - |
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results highlighted its superior activity compared to other derivatives, making it a candidate for further development in antimicrobial therapies .
Investigation into Anticancer Mechanisms
Another significant study focused on the anticancer mechanisms of this compound using MCF-7 cells. The findings revealed alterations in gene expression related to apoptosis and cell cycle regulation upon treatment with the compound. The study concluded that further exploration into its therapeutic potential could lead to novel cancer treatments .
Q & A
Q. How do substituents at the 2,6-dimethyl and morpholinomethyl positions affect antifungal efficacy?
- Methodology : Screen analogs against fungal strains (e.g., Candida albicans) using broth microdilution assays. Compare minimum inhibitory concentrations (MICs) with parent benzophenones. Enhanced activity may arise from improved membrane permeability due to the morpholinomethyl group, as seen in related antifungal agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
